4-Aminonaphthalen-2-OL

Catalog No.
S1921992
CAS No.
90923-80-1
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminonaphthalen-2-OL

CAS Number

90923-80-1

Product Name

4-Aminonaphthalen-2-OL

IUPAC Name

4-aminonaphthalen-2-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H,11H2

InChI Key

HZVWUBNSJFILOV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2N)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)O

4-Aminonaphthalen-2-OL is an organic compound with the molecular formula C10H9NOC_{10}H_{9}NO. It features a naphthalene ring substituted with an amino group and a hydroxyl group, making it a member of the aminonaphthol family. This compound is characterized by its distinct aromatic structure, which contributes to its chemical reactivity and biological properties. 4-Aminonaphthalen-2-OL is often used as a synthetic reagent in organic chemistry and has been studied for various biological activities.

  • Due to limited research, a mechanism of action for 4-AN2OL is not available.
  • As information on 4-AN2OL is scarce, specific safety data is not available. However, naphthalene derivatives can exhibit hazards like skin irritation, eye damage, and potential carcinogenicity []. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety guidelines.

While information readily available online suggests 4-Aminonaphthalen-2-OL has research applications, specific details about its use are scarce. There is some evidence for its availability from chemical suppliers ( , ), but current research publications mentioning this specific isomer are difficult to find.

  • Precursor for Dyes and Pigments

    Naphthalene Diols (compounds with two hydroxyl groups attached to the naphthalene ring) are intermediates in the production of various dyes and pigments. It's possible 4-Aminonaphthalen-2-OL could be a precursor for such materials, but specific research on this use is lacking.

  • Metabolic Studies

    There is research on a similar compound, 6-Aminonaphthalen-2-ol, which is a metabolite (breakdown product) of naphthalene in the body (). Studying the formation and properties of such metabolites can provide insights into the body's response to environmental toxins.

, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, which can further react to yield more complex structures.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

Research has indicated that 4-Aminonaphthalen-2-OL exhibits several biological activities:

  • Antioxidant Properties: It has shown significant radical scavenging activity, making it a candidate for antioxidant applications .
  • Antimicrobial Activity: Compounds derived from 4-Aminonaphthalen-2-OL have demonstrated effectiveness against various bacterial strains, highlighting its potential in medicinal chemistry .
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit glycolysis in cancer cells, thus impeding their growth .

Several methods have been reported for the synthesis of 4-Aminonaphthalen-2-OL:

  • One-Pot Synthesis: A common method involves the condensation of 2-naphthol with primary or secondary amines in the presence of solvents like dichloromethane. The reaction typically yields good product yields with simple work-up procedures .
  • Reduction Reactions: Starting from nitro derivatives of naphthalene, reduction processes can yield 4-Aminonaphthalen-2-OL through catalytic hydrogenation or chemical reduction techniques.
  • Reactions with Chlorides: Another synthetic route involves reacting naphthalene derivatives with chlorides under controlled conditions to introduce the amino and hydroxyl groups .

4-Aminonaphthalen-2-OL has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing dyes, pharmaceuticals, and other organic compounds.
  • Biological Research: Due to its biological activities, it is utilized in studies related to antioxidants and antimicrobial agents.
  • Analytical Chemistry: Its derivatives are often used as reagents in analytical methods for detecting specific ions or compounds.

Studies have explored the interactions of 4-Aminonaphthalen-2-OL with various biological targets:

  • Metal Ion Complexation: The compound can form complexes with metal ions, which may enhance its biological activity or stability .
  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Several compounds share structural similarities with 4-Aminonaphthalen-2-OL. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminonaphthaleneAmino group at position 1Exhibits different reactivity due to amino position
1-AminonaphthaleneAmino group at position 1More reactive due to proximity of amino group to naphthalene ring
4-Amino-2-methyl-naphtholMethyl substitution at position 2Has vitamin K-like properties
1-NaphtholHydroxyl group at position 1Lacks amino functionality

Each of these compounds exhibits unique properties and reactivities due to their structural differences, making them suitable for various applications in chemistry and biology.

XLogP3

1.6

Dates

Modify: 2023-08-16

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